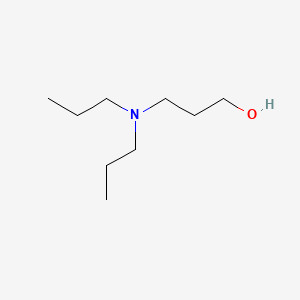
Benzyl b-L-arabinopyranoside
Overview
Description
Benzyl b-L-arabinopyranoside is an organic compound with the chemical formula C12H16O5. It appears as a white crystalline solid and is soluble in water and alcoholic solvents . This compound is used as an intermediate in the synthesis of biologically active compounds and finds applications in various fields such as medicine, food, and cosmetics .
Biochemical Analysis
Biochemical Properties
Benzyl beta-l-arabinopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for glycosidases, which are enzymes that hydrolyze glycosidic bonds . The interaction between benzyl beta-l-arabinopyranoside and these enzymes is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Cellular Effects
Benzyl beta-l-arabinopyranoside influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, in plant cells, arabinose-containing compounds, including benzyl beta-l-arabinopyranoside, are essential for the normal development of cell walls . This compound can also impact the synthesis of glycoproteins and other cell wall components .
Molecular Mechanism
At the molecular level, benzyl beta-l-arabinopyranoside exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate . Additionally, benzyl beta-l-arabinopyranoside can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl beta-l-arabinopyranoside can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that benzyl beta-l-arabinopyranoside is relatively stable under standard laboratory conditions . Long-term studies are necessary to fully understand its effects on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of benzyl beta-l-arabinopyranoside vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing the synthesis of glycoproteins and other essential biomolecules . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Benzyl beta-l-arabinopyranoside is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of carbohydrates and other biomolecules . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, benzyl beta-l-arabinopyranoside is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
Benzyl beta-l-arabinopyranoside is localized in specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is critical for its involvement in various biochemical and cellular processes.
Preparation Methods
The preparation of Benzyl b-L-arabinopyranoside generally involves chemical synthesis. One common method includes the reaction of benzyl alcohol with hydrocyanic acid, followed by esterification with Pyran-B-L-Arabinoside to obtain the target product . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Benzyl b-L-arabinopyranoside undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Benzyl b-L-arabinopyranoside has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: It is used in the study of glycosidases, enzymes that hydrolyze glycosidic bonds.
Medicine: It serves as a raw material for antiviral drugs, anticancer drugs, and drugs for treating diabetes.
Mechanism of Action
The mechanism of action of Benzyl b-L-arabinopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can be hydrolyzed by glycosidases to release its constituent sugar and aglycone components . This hydrolysis process is crucial for its biological activity and applications in various fields.
Comparison with Similar Compounds
Benzyl b-L-arabinopyranoside can be compared with other glycosides such as:
Methyl beta-l-arabinopyranoside: Similar in structure but with a methyl group instead of a benzyl group.
Ethyl beta-l-arabinopyranoside: Similar in structure but with an ethyl group instead of a benzyl group.
Phenyl beta-l-arabinopyranoside: Similar in structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific applications and the presence of the benzyl group, which can influence its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |
| Record name | NSC400277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC170150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)







![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![1-[(aminooxy)methyl]-4-methylbenzene hydrochloride](/img/structure/B1266490.png)
![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)
![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
